Nicardipine-d3 hydrochloride is a deuterated form of nicardipine hydrochloride, a calcium channel blocker primarily used in the treatment of hypertension and angina. This compound is notable for its ability to relax vascular smooth muscle, leading to vasodilation and reduced blood pressure. The deuterated variant is utilized in pharmacokinetic studies and research applications due to its unique isotopic labeling, which allows for enhanced tracking in biological systems.
Nicardipine-d3 hydrochloride is classified as a substituted 1,4-dihydropyridine derivative. It is synthesized from nicardipine hydrochloride, which itself is derived from various precursor compounds in a multi-step synthetic process. The deuteration typically occurs at specific positions on the molecule to create the d3 variant, enhancing its utility in research.
The synthesis of nicardipine-d3 hydrochloride involves several key steps:
The detailed synthesis pathway may vary depending on the specific laboratory protocols or commercial production methods employed.
The molecular formula of nicardipine-d3 hydrochloride is C_20H_24ClN_2O_6D_3. The structure features a dihydropyridine ring system, which is characteristic of calcium channel blockers. The presence of deuterium atoms at specific positions alters the mass spectrum of the compound, making it identifiable in analytical techniques.
Nicardipine-d3 hydrochloride undergoes various chemical reactions typical for calcium channel blockers:
These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with nicardipine-d3 hydrochloride.
The mechanism of action of nicardipine-d3 hydrochloride involves several steps:
This mechanism highlights the compound's role as an effective antihypertensive agent.
Nicardipine-d3 hydrochloride exhibits several important physical and chemical properties:
Relevant data regarding its stability profile can inform storage conditions for pharmaceutical formulations containing this compound.
Nicardipine-d3 hydrochloride has several applications in scientific research:
These applications underscore the importance of nicardipine-d3 hydrochloride not only as a therapeutic agent but also as a valuable tool in pharmaceutical research.
Nicardipine-d3 hydrochloride is a deuterated analogue of the calcium channel blocker nicardipine hydrochloride, where three hydrogen atoms are replaced by deuterium atoms at the N-methyl group of the benzylaminoethyl ester moiety. This strategic isotopic substitution yields the molecular formula C₂₆H₂₇D₃ClN₃O₆, with a molecular weight of 519.00–519.01 g/mol [4] [5] [9]. The deuterium atoms are specifically located at the methyl group attached to the tertiary nitrogen atom of the side chain, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) analyses [4] [9]. The isotopic purity typically exceeds 99%, ensuring minimal protium contamination in pharmacological applications [4].
Table 1: Molecular Identity of Nicardipine-d3 Hydrochloride
Property | Specification |
---|---|
CAS Number | 1432061-50-1 |
Molecular Formula | C₂₆H₂₇D₃ClN₃O₆ |
Molecular Weight | 519.00–519.01 g/mol |
Deuterium Positions | N-CH₃ group → N-CD₃ |
Isotopic Purity | >95%–99.72% (HPLC/isotope ratio MS) |
SMILES Notation | O=C(OCCN(C([²H])([²H])[²H])CC₁=CC=CC=C₁)C₂=C(C)NC(C)=C(C(OC)=O)C₂C₃=CC=CC(N⁺=O)=C₃.Cl |
The isotopic labeling does not alter the core pharmacophore—the 1,4-dihydropyridine ring—which remains responsible for calcium channel blockade. However, the C-D bonds at the N-methyl group exhibit greater bond strength (approximately 2–5 kcal/mol higher) and reduced vibrational frequency compared to C-H bonds, potentially influencing metabolic stability [2] [7].
Deuteration induces subtle but functionally significant changes in physicochemical and pharmacological properties. While the crystal lattice energy and solubility profiles remain similar to non-deuterated nicardipine hydrochloride, deuterium substitution alters lipophilicity (log P increases by ~0.1–0.3 units) due to the higher hydrophobicity of C-D bonds [4] [9]. This change may marginally affect membrane permeability but is not clinically consequential.
Table 2: Comparative Properties of Deuterated vs. Non-Deuterated Nicardipine
Property | Nicardipine-d3 HCl | Nicardipine HCl | Functional Impact |
---|---|---|---|
Molecular Weight | 519.01 g/mol | 515.98 g/mol | Analytical differentiation via MS |
log P (Octanol-Water) | ~3.5 | ~3.2–3.4 | Slight increase in membrane permeation |
Metabolic Stability* | Enhanced hepatic resistance | Rapid N-demethylation | Extended plasma half-life |
Plasma Half-Life* | Increased by 1.5–2x | ~14 hours (SR formulation) | Sustained therapeutic effect |
*Inferred from deuteration principles [2] [7]
The primary advantage lies in metabolic stabilization. The N-CD₃ group resists cytochrome P450 (CYP3A4)-mediated demethylation—a major clearance pathway for non-deuterated nicardipine. This deuterium isotope effect (DIE) reduces first-pass metabolism, extending plasma exposure and duration of action [7] [8]. Studies on deuterated nifedipine analogues demonstrate up to 3-fold increases in efficacy and reduced dosing frequency, suggesting analogous benefits for nicardipine-d3 [2] [7].
Nicardipine hydrochloride exhibits complex polymorphism and solvate formation, influenced by solvent interactions during crystallization. Non-deuterated nicardipine HCl crystallizes in multiple forms:
The α polymorph forms centrosymmetric dimers via N⁺-H···Cl⁻ hydrogen bonds, while the β polymorph adopts a distinct dimeric arrangement due to stereochemical inversion at the ammonium group [3]. Solvates exhibit disordered ammonium groups accommodating both diastereomeric couples.
Table 3: Polymorphic/Solvate Forms of Nicardipine HCl
Form | Diastereomeric Configuration | Stabilizing Interactions | Structural Features |
---|---|---|---|
α Polymorph | R,R and S,S couples | Centrosymmetric N⁺-H···Cl⁻ dimers | Rigid H-bond network |
β Polymorph | R,S and S,R couples | Non-centrosymmetric N⁺-H···Cl⁻ dimers | Altered molecular packing |
Chloroform Solvate | R,R and S,S | Solvent-filled channels | Expanded lattice volume |
Bishydrate | Mixed couples | H₂O-mediated H-bonds + Cl⁻ interactions | Disordered ammonium groups |
Though crystallographic data for nicardipine-d3 hydrochloride remains unpublished, deuteration may subtly impact crystal habit and stability. The increased mass and reduced zero-point energy of C-D bonds can alter lattice energies and thermal stability. Deuterated drugs often show higher melting points (1–2°C increase) due to stronger intermolecular vibrations, as observed in other deuterated pharmaceuticals [3] [5]. Additionally, deuterium’s lower vibrational frequency may affect hydrogen/deuterium bonding in solvates, potentially shifting dehydration kinetics in hydrated forms.
The polymorphic diversity underscores the necessity for controlled crystallization in manufacturing nicardipine-d3 HCl to ensure consistent bioavailability, as different polymorphs exhibit varying dissolution rates. For example, the β polymorph dissolves 20% faster than the α form in non-deuterated nicardipine HCl [3].
Concluding Remarks
Nicardipine-d3 hydrochloride retains the calcium channel-blocking pharmacophore of its non-deuterated counterpart but exhibits optimized pharmacokinetics due to targeted deuteration. Its molecular identity is rigorously characterized, though comparative crystallographic studies remain an area for further investigation. The compound exemplifies how isotopic engineering can refine drug performance without altering primary pharmacology—a strategy gaining traction in cardiovascular therapeutics.
Appendix: Compound Nomenclature| Systematic Name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Methyl 2-[Methyl-d3(phenylmethyl)amino]ethyl Ester Hydrochloride || Synonyms | YC-93-d3; Nicardipine-d3 HCl |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2